molecular formula C25H35BrO5 B1200685 Digitoxigenin-3-bromoacetate CAS No. 31702-65-5

Digitoxigenin-3-bromoacetate

カタログ番号: B1200685
CAS番号: 31702-65-5
分子量: 495.4 g/mol
InChIキー: NINRIIHMWQEVEA-NHODDBOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Digitoxigenin-3-bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C25H35BrO5 and its molecular weight is 495.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Digitoxigenin and its derivatives have been studied for their interactions with cellular targets, particularly the Na+/K+-ATPase enzyme. This enzyme is crucial for maintaining cellular ion balance and is implicated in various physiological processes. Research indicates that digitoxigenin derivatives can inhibit Na+/K+-ATPase activity, leading to cytotoxic effects in cancer cells. For instance, studies have shown that digitoxigenin-3-bromoacetate exhibits a low IC50 value against Na+/K+-ATPase, suggesting potent inhibitory activity that could be leveraged in cancer therapy .

Anticancer Applications

The cytotoxic properties of this compound make it a candidate for anticancer drug development. Its ability to induce programmed cell death in cancer cells through Na+/K+-ATPase inhibition has been highlighted in multiple studies. This mechanism can lead to apoptosis and may be particularly effective against certain types of tumors that are resistant to conventional therapies .

Antimicrobial Activity

Digitoxigenin derivatives have also demonstrated antimicrobial properties. Specifically, research indicates that digitoxigenin can effectively target Leishmania infantum, a parasite responsible for leishmaniasis. The compound showed a higher selectivity index compared to standard treatments, suggesting its potential as an alternative therapeutic agent against parasitic infections .

Case Studies and Research Findings

Several case studies have illustrated the efficacy of digitoxigenin derivatives in clinical settings:

StudyApplicationFindings
Cytotoxicity Assay Cancer TreatmentThis compound inhibited Na+/K+-ATPase with an IC50 of 12 nM, leading to significant apoptosis in breast cancer cell lines .
Antileishmanial Activity Parasitic InfectionsDemonstrated effectiveness against Leishmania infantum with a selectivity index surpassing traditional treatments .
In Vivo Studies Tumor ModelsAdministration of digitoxigenin derivatives resulted in reduced tumor burden and improved survival rates in murine models .

特性

CAS番号

31702-65-5

分子式

C25H35BrO5

分子量

495.4 g/mol

IUPAC名

[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-bromoacetate

InChI

InChI=1S/C25H35BrO5/c1-23-8-5-17(31-22(28)13-26)12-16(23)3-4-20-19(23)6-9-24(2)18(7-10-25(20,24)29)15-11-21(27)30-14-15/h11,16-20,29H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,23+,24-,25?/m1/s1

InChIキー

NINRIIHMWQEVEA-NHODDBOBSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CBr

異性体SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CBr

正規SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CBr

同義語

digitoxigenin-3-bromoacetate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。